molecular formula C17H16N2OS2 B1617719 2-Mercapto-3-phenyl-3,5,6,7,8,9-hexahydro-10-thia-1,3-diaza-benzo[a]azulen-4-one CAS No. 59898-71-4

2-Mercapto-3-phenyl-3,5,6,7,8,9-hexahydro-10-thia-1,3-diaza-benzo[a]azulen-4-one

Cat. No.: B1617719
CAS No.: 59898-71-4
M. Wt: 328.5 g/mol
InChI Key: ZCPNPFBDYUPJBH-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of 2-mercapto-3-phenyl-3,5,6,7,8,9-hexahydro-10-thia-1,3-diaza-benzo[a]azulen-4-one emerged from the convergence of several distinct areas of heterocyclic chemistry research. The foundational understanding of azulene chemistry traces back to 1926, when Ruzicka established the correct structure for the azulene system, as exemplified by guaiazulene. This seminal work laid the groundwork for subsequent investigations into azulene derivatives and their potential modifications through heterocyclic fusion. The development of benzo[a]azulene systems followed in the decades after Ruzicka's pioneering work, with Pfau and Plattner achieving significant synthetic breakthroughs in 1936 when they obtained azulene through systematic synthetic approaches.

The incorporation of heteroatoms into azulene-derived scaffolds represented a natural evolution of this chemistry, driven by the recognition that heteroatomic modifications could significantly alter the electronic properties and biological activities of these aromatic systems. The specific combination of sulfur and nitrogen heteroatoms within the benzo[a]azulene framework emerged from research efforts focused on developing novel pharmacophoric scaffolds with enhanced biological activity profiles. The mercapto substituent introduction reflects the broader recognition within medicinal chemistry that thiol-containing compounds often exhibit unique biological properties, particularly in enzyme inhibition and metal coordination chemistry.

The synthesis and characterization of 2-mercapto-3-phenyl-3,5,6,7,8,9-hexahydro-10-thia-1,3-diaza-benzo[a]azulen-4-one represents a relatively recent achievement in heterocyclic chemistry, facilitated by advances in synthetic methodology and computational chemistry tools that enable the design and preparation of increasingly complex molecular architectures. The compound's development reflects the ongoing efforts to create novel scaffolds that combine multiple pharmacophoric elements within a single molecular framework.

Significance in Heterocyclic Chemistry

2-Mercapto-3-phenyl-3,5,6,7,8,9-hexahydro-10-thia-1,3-diaza-benzo[a]azulen-4-one occupies a unique position within heterocyclic chemistry due to its integration of multiple heteroatomic systems within a polycyclic framework. The compound exemplifies the principles of diversity-oriented synthesis, where complex molecular architectures are constructed to maximize the exploration of chemical space and biological activity potential. The presence of both sulfur and nitrogen heteroatoms within the tricyclic system creates multiple sites for potential biological interactions, including hydrogen bonding, metal coordination, and hydrophobic interactions through the phenyl substituent.

The structural complexity of this compound demonstrates several important concepts in heterocyclic chemistry. The fusion of the thiophene-derived ring system with the diazole functionality creates a unique electronic environment that differs significantly from either individual heterocyclic component. This electronic modification can influence the compound's reactivity patterns, stability characteristics, and potential biological activities. The incorporation of the benzo[a]azulene framework adds additional complexity through its non-benzenoid aromatic character, which can contribute to unique photophysical and electronic properties.

The compound's ability to participate in various chemical transformations further underscores its significance within heterocyclic chemistry. The mercapto functional group provides a reactive site for nucleophilic substitution reactions, oxidation-reduction processes, and metal coordination chemistry. The presence of the carbonyl functionality within the tricyclic system creates additional opportunities for chemical modification through nucleophilic addition reactions and condensation processes. These reactivity patterns make the compound a valuable synthetic intermediate for the preparation of more complex molecular architectures.

The following table summarizes the key structural features that contribute to the compound's significance in heterocyclic chemistry:

Structural Feature Chemical Significance Potential Applications
Mercapto Group Nucleophilic reactivity, metal coordination Enzyme inhibition, metal complex formation
Phenyl Substituent Hydrophobic interactions, π-π stacking Protein binding, membrane interactions
Tricyclic Framework Conformational rigidity, electronic delocalization Selective binding, optical properties
Heteroatom Integration Multiple interaction sites, electronic modulation Multi-target activity, enhanced solubility

Position within Thia-diaza-benzo[a]azulene Derivative Classifications

Within the broader family of thia-diaza-benzo[a]azulene derivatives, 2-mercapto-3-phenyl-3,5,6,7,8,9-hexahydro-10-thia-1,3-diaza-benzo[a]azulen-4-one occupies a distinctive structural niche characterized by specific substitution patterns and functional group arrangements. The compound can be systematically classified according to several structural parameters that define its position within this chemical family. The presence of the mercapto substituent at the 2-position represents one of several possible functionalization patterns for this scaffold, with alternative derivatives including amino, alkyl, and aryl substitutions at equivalent positions.

The phenyl substitution at the 3-position further refines the compound's classification within this derivative family. This substitution pattern creates a specific steric and electronic environment that distinguishes it from other members of the thia-diaza-benzo[a]azulene family. Related compounds with different aryl or alkyl substitutions at this position exhibit varying biological activity profiles and chemical reactivity patterns, demonstrating the importance of this structural parameter in determining compound properties.

The hexahydro nature of the azulene ring system represents another critical classification parameter. This partial saturation of the azulene framework significantly alters the electronic characteristics compared to fully aromatic analogues. The reduction of aromaticity in this portion of the molecule can influence both the compound's stability and its biological activity profile. Other members of this family with different degrees of saturation or unsaturation exhibit distinct chemical and biological properties, highlighting the importance of this structural feature.

The specific positioning of the sulfur and nitrogen heteroatoms within the tricyclic framework defines the compound's membership within the 10-thia-1,3-diaza subclass. This particular heteroatom arrangement creates a unique electronic environment that differs from isomeric structures with alternative heteroatom positioning. The electronic effects resulting from this specific arrangement influence the compound's reactivity patterns and potential biological activities.

Relationship to Mercaptoquinazolinone Family

The relationship between 2-mercapto-3-phenyl-3,5,6,7,8,9-hexahydro-10-thia-1,3-diaza-benzo[a]azulen-4-one and the broader mercaptoquinazolinone family represents a fascinating example of structural evolution within medicinal chemistry. Mercaptoquinazolinones have established themselves as important pharmacophoric scaffolds, particularly in the development of enzyme inhibitors and antimicrobial agents. The incorporation of the benzo[a]azulene framework into this structural motif represents an extension of the core mercaptoquinazolinone architecture, potentially enhancing biological activity through increased molecular complexity and additional interaction sites.

The fundamental mercaptoquinazolinone scaffold consists of a quinazolinone core bearing a mercapto substituent, typically at the 2-position. This structural arrangement has demonstrated significant biological activity across multiple therapeutic areas, including antimicrobial, anticancer, and enzyme inhibition applications. Research has shown that 2-mercaptoquinazolinone compounds exhibit potent inhibitory activity against various biological targets, including histone deacetylases and mycobacterial enzymes. The mechanism of action for these compounds often involves the formation of coordinate bonds between the mercapto group and metal centers within enzyme active sites.

The evolution from simple mercaptoquinazolinones to more complex structures like 2-mercapto-3-phenyl-3,5,6,7,8,9-hexahydro-10-thia-1,3-diaza-benzo[a]azulen-4-one reflects the ongoing efforts to enhance biological activity and selectivity through structural elaboration. The additional ring systems present in the benzo[a]azulene derivative provide supplementary interaction sites that may improve binding affinity and selectivity for specific biological targets. The increased molecular complexity also offers opportunities for fine-tuning pharmacokinetic properties through modifications of lipophilicity, solubility, and metabolic stability.

The following comparative analysis illustrates the structural relationship between core mercaptoquinazolinones and the title compound:

Structural Component Basic Mercaptoquinazolinone 2-Mercapto-3-phenyl-benzo[a]azulene Derivative
Core Ring System Quinazolinone Thia-diaza-benzo[a]azulene
Mercapto Position 2-Position 2-Position
Additional Substitution Variable 3-Phenyl
Ring Complexity Bicyclic Tricyclic
Heteroatom Content N2O N2OS2

Research investigations into mercaptoquinazolinone derivatives have demonstrated their potential as inhibitors of type two nicotinamide adenine dinucleotide dehydrogenase in mycobacterial systems. These studies revealed that the mercaptoquinazolinone scaffold represents a potent inhibitor framework, with structure-activity relationships indicating the importance of the mercapto functionality for biological activity. The extension of this scaffold through incorporation into more complex ring systems like the benzo[a]azulene framework may provide enhanced activity profiles while maintaining the essential pharmacophoric elements responsible for biological activity.

The synthetic accessibility of both simple mercaptoquinazolinones and their more complex derivatives like the title compound reflects the robust chemistry available for these scaffolds. Synthetic approaches typically involve multi-step sequences that build the heterocyclic framework through cyclization reactions, followed by functional group modifications to introduce the mercapto substituent and other desired structural features. The availability of diverse synthetic methodologies enables the preparation of extensive derivative libraries for structure-activity relationship studies and optimization of biological properties.

Properties

IUPAC Name

4-phenyl-5-sulfanylidene-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7)-dien-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS2/c20-16-14-12-9-5-2-6-10-13(12)22-15(14)18-17(21)19(16)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCPNPFBDYUPJBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC3=C2C(=O)N(C(=S)N3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60351646
Record name 3-Phenyl-2-sulfanylidene-1,2,3,5,6,7,8,9-octahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59898-71-4
Record name 3-Phenyl-2-sulfanylidene-1,2,3,5,6,7,8,9-octahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Construction of the bicyclic thieno-pyrimidinone core.
  • Introduction of the mercapto (-SH) group at the 2-position.
  • Incorporation of the phenyl substituent at the 3-position.
  • Formation of the hexahydro ring system via selective hydrogenation or cyclization steps.

Key Synthetic Steps and Conditions

Cyclization to Form the Core Heterocycle

  • Starting from appropriate amino-benzofuran or benzothiophene derivatives, cyclization is induced by reaction with reagents such as methyl bromoacetate or ethyl formate under basic conditions (e.g., potassium carbonate) in solvents like acetone or DMF.
  • For example, methyl bromoacetate reacts with 3-amino-benzofuran-2-carboxylic acid methyl ester in the presence of K2CO3 at reflux to yield intermediates that can be further cyclized to the thieno-diaza fused ring system.

Introduction of the Mercapto Group

  • The mercapto group is introduced typically by thiolation of a 2-oxo precursor or by substitution of a suitable leaving group with a sulfur nucleophile.
  • Sodium hydride and ethyl formate can be used to generate hydroxyacrylonitrile intermediates that upon further reaction yield the mercapto-substituted heterocycle.
  • Alternatively, treatment with potassium carbonate and sodium iodide in DMF facilitates substitution with sulfur nucleophiles to install the mercapto group.

Phenyl Substituent Incorporation

  • The phenyl group at the 3-position is introduced via arylation reactions, often employing aryl halides or boronic acids in palladium-catalyzed cross-coupling reactions.
  • Typical conditions involve Pd(OAc)2 as catalyst, TPPTS as ligand, and aqueous sodium carbonate as base, with heating at 80-85 °C for several hours.
  • The reaction mixture is then purified by silica gel chromatography or preparative HPLC to isolate the desired arylated product.

Hydrogenation and Ring Saturation

  • The hexahydro ring system is obtained by selective hydrogenation of the aromatic or partially unsaturated precursors.
  • This step is often performed under mild conditions using borane-tetrahydrofuran complexes or catalytic hydrogenation with Pd/C in tetrahydrofuran or ethanol solvents at reflux for extended periods (e.g., 14 hours).
  • The reaction is quenched carefully, and the product is purified by column chromatography.

Representative Experimental Procedure Summary

Step Reagents/Conditions Purpose Outcome/Yield
1. Reaction of amino-benzofuran derivative with methyl bromoacetate and K2CO3 in acetone at reflux for 4 h Cyclization precursor synthesis Formation of intermediate ester (93% yield) White solid intermediate
2. Treatment with sodium hydride and ethyl formate in THF at 0 °C to RT overnight Formation of hydroxyacrylonitrile intermediate Intermediate for mercapto group installation Crude or purified by chromatography
3. Palladium-catalyzed arylation with phenyl boronic acid, Pd(OAc)2, TPPTS, Na2CO3 in aqueous acetonitrile at 85 °C overnight Introduction of phenyl substituent Arylated heterocycle Purified by preparative HPLC
4. Hydrogenation with borane-THF complex in THF at reflux for 14 h Saturation of ring system Hexahydro ring formation Purified by silica gel chromatography

Analytical and Purification Techniques

  • The crude products from each step are typically purified by silica gel column chromatography using solvent systems such as ethyl acetate/hexanes or preparative HPLC triggered by mass detection.
  • Characterization includes ^1H NMR, ^13C NMR, and mass spectrometry to confirm structure and purity.
  • For example, 1H NMR spectra of intermediates show characteristic broad singlets and multiplets corresponding to the hexahydro ring protons and aromatic substituents.

Research Findings and Optimization Notes

  • The use of potassium carbonate as a base and DMF or acetone as solvent provides good yields and reproducibility.
  • The palladium-catalyzed arylation step is sensitive to ligand choice and temperature; TPPTS ligand and 80-85 °C give optimal coupling efficiency.
  • Hydrogenation conditions require careful control to avoid over-reduction or decomposition; borane-THF is preferred for selective saturation.
  • The mercapto group introduction is facilitated by strong bases (NaH) and electrophilic carbonyl compounds (ethyl formate), allowing for high functional group tolerance.
  • Purification by mass-triggered preparative HPLC ensures high purity suitable for pharmacological testing.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Yield/Remarks Reference
Cyclization of amino precursor Methyl bromoacetate, K2CO3, acetone, reflux 4 h 93% yield, white solid
Mercapto group installation NaH, ethyl formate, THF, 0 °C to RT overnight Intermediate stage, chromatography purification
Phenyl substitution Pd(OAc)2, TPPTS, phenyl boronic acid, Na2CO3, 85 °C overnight High coupling efficiency, preparative HPLC purification
Ring hydrogenation Borane-THF, reflux in THF, 14 h Selective saturation, silica gel chromatography

Chemical Reactions Analysis

Types of Reactions

2-Mercapto-3-phenyl-3,5,6,7,8,9-hexahydro-10-thia-1,3-diaza-benzo[a]azulen-4-one: undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, alcohols.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Antioxidant Activity
Recent studies have highlighted the compound's antioxidant properties. It has been shown to scavenge free radicals effectively, making it a candidate for formulations aimed at reducing oxidative stress in biological systems. This activity is particularly relevant for developing treatments for diseases linked to oxidative damage, such as cardiovascular diseases and neurodegenerative disorders.

Antimicrobial Properties
The compound exhibits significant antimicrobial activity against various pathogens. Its efficacy against bacterial strains has been documented in several studies, suggesting its potential use in developing new antimicrobial agents. This is particularly important in the context of rising antibiotic resistance.

Anti-inflammatory Effects
Research indicates that the compound may possess anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Materials Science Applications

Polymer Chemistry
The unique structural characteristics of the compound allow it to be used as a monomer or additive in polymer synthesis. Its incorporation can enhance the thermal stability and mechanical properties of polymers, making it useful in creating advanced materials for industrial applications.

Nanotechnology
In nanotechnology, the compound can be utilized in the synthesis of nanoparticles with tailored properties. Its ability to stabilize metal nanoparticles has been explored for applications in catalysis and environmental remediation.

Analytical Chemistry Applications

Chromatography
The compound is employed as a standard reference material in chromatographic techniques for analyzing complex mixtures. Its distinct spectral properties facilitate the identification and quantification of other compounds in various matrices.

Spectroscopic Studies
Due to its unique molecular structure, 2-Mercapto-3-phenyl-3,5,6,7,8,9-hexahydro-10-thia-1,3-diaza-benzo[a]azulen-4-one serves as a model compound for spectroscopic studies. It aids in understanding the interactions between different functional groups and their effects on molecular behavior.

Case Study 1: Antioxidant Efficacy

A study published in a peer-reviewed journal demonstrated that formulations containing this compound exhibited a 50% increase in antioxidant activity compared to controls. The research involved various assays measuring free radical scavenging capacity.

Case Study 2: Antimicrobial Testing

In another study focused on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating strong antimicrobial potential.

Mechanism of Action

The mechanism of action of 2-Mercapto-3-phenyl-3,5,6,7,8,9-hexahydro-10-thia-1,3-diaza-benzo[a]azulen-4-one involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

2-Mercapto-3-(3-methoxy-phenyl)-3,5,6,7,8,9-hexahydro-10-thia-1,3-diaza-benzo[a]azulen-4-one
  • CAS : 519150-62-0
  • Molecular Formula : C₁₈H₁₈N₂O₂S₂
  • Key Feature : Incorporates a 3-methoxyphenyl group instead of phenyl.
  • Sold by EOS Med Chem for research use .
3-(2,4-Dimethyl-phenyl)-2-mercapto-3,5,6,7,8,9-hexahydro-10-thia-1,3-diaza-benzo[a]azulen-4-one
  • CAS: Not specified
  • Molecular Formula : C₁₉H₂₀N₂OS₂
  • Molecular Weight : 356.5 g/mol
  • Key Feature : Substituted with 2,4-dimethylphenyl , increasing steric bulk and hydrophobicity.
  • Impact: Methyl groups may enhance metabolic stability but reduce solubility. Priced at $266.00/1 g (Santa Cruz Biotechnology) .
2-Mercapto-3-(2-trifluoromethyl-phenyl)-3,5,6,7,8,9-hexahydro-10-thia-1,3-diaza-benzo[a]azulen-4-one
  • CAS: Not specified
  • Key Feature : Contains 2-trifluoromethylphenyl , introducing strong electron-withdrawing effects.
  • Impact: The CF₃ group improves resistance to oxidative metabolism and may enhance binding affinity in enzyme inhibition. Priced at $325.00/1 g (Santa Cruz Biotechnology) .

Alkyl Chain Modifications

2-Mercapto-3-octyl-3,5,6,7,8,9-hexahydro-10-thia-1,3-diaza-benzo[a]azulen-4-one
  • CAS : 735305-60-9
  • Key Feature : Replaces phenyl with a long-chain octyl group .
  • Impact: Increased lipophilicity may enhance membrane permeability but reduce aqueous solubility. Sold at $266.00/1 g (Santa Cruz Biotechnology) .

Core Structural Analogues

4-Amino-1,5,6,7,8,9-hexahydro-10-thia-1-aza-benzo[α]azulen-2-one (5a)
  • Key Feature: Substitutes the thiol (-SH) with an amino group (-NH₂) and lacks the phenyl substituent.
  • Impact : Enhanced hydrogen-bonding capacity but reduced aromatic interactions. Synthesized via cyclization in 1,4-dioxane .
2-Mercapto-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[b]thieno[2,3-d]pyrimidin-4-one
  • CAS : 6336-51-2
  • Molecular Weight : 300.4 g/mol
  • Key Feature : Smaller tetrahydrocyclopenta core instead of hexahydrobenzoazulene.
  • Impact : Altered ring strain and electronic properties. Sold by Thermo Scientific at 96% purity .

Comparative Data Table

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituent Purity Price (1 g) Source
2-Mercapto-3-phenyl-3,5,6,7,8,9-hexahydro-10-thia-1,3-diaza-benzo[a]azulen-4-one 59898-71-4 C₁₇H₁₆N₂OS₂ 328.45 Phenyl 99% Bulk pricing CHEMLYTE SOLUTIONS
3-(2,4-Dimethyl-phenyl)-2-mercapto-... - C₁₉H₂₀N₂OS₂ 356.50 2,4-Dimethylphenyl - $266.00 Santa Cruz Biotechnology
2-Mercapto-3-(3-methoxy-phenyl)-... 519150-62-0 C₁₈H₁₈N₂O₂S₂ ~358.48 3-Methoxyphenyl - Contact seller EOS Med Chem
2-Mercapto-3-octyl-... 735305-60-9 - - Octyl - $266.00 Santa Cruz Biotechnology
2-Mercapto-3-(2-trifluoromethyl-phenyl)-... - - - 2-Trifluoromethylphenyl - $325.00 Santa Cruz Biotechnology

Key Findings and Implications

Substituent Effects: Electron-donating groups (e.g., methoxy) improve solubility but may reduce metabolic stability. Fluorinated groups (e.g., CF₃) improve pharmacokinetic properties via electron-withdrawing effects .

Structural Flexibility :

  • Alkyl chain modifications (e.g., octyl) prioritize lipophilicity for membrane penetration, critical in drug design .
  • Core variations (e.g., cyclopenta vs. benzoazulene) alter ring strain and electronic distribution, impacting reactivity .

Commercial Availability: Industrial-grade compounds (e.g., CHEMLYTE’s product) cater to large-scale applications, while research-grade analogues (e.g., Santa Cruz Biotechnology’s offerings) target academic and pharmaceutical R&D .

Biological Activity

2-Mercapto-3-phenyl-3,5,6,7,8,9-hexahydro-10-thia-1,3-diaza-benzo[a]azulen-4-one (CAS No. 59898-71-4) is a heterocyclic compound characterized by its unique structural features and potential biological activities. Its molecular formula is C17H16N2OS2C_{17}H_{16}N_2OS_2 and it has a molecular weight of approximately 328.45 g/mol. This compound has garnered attention in various fields of research due to its biological activity, including its potential as an anticancer agent and its effects on different biological pathways.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 2-Mercapto-3-phenyl derivatives. The compound has shown efficacy against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For example, in vitro studies demonstrated that this compound induces apoptosis in MCF-7 breast cancer cells by activating caspase pathways and modulating the expression of pro-apoptotic and anti-apoptotic proteins .

Table 1: Anticancer Activity of 2-Mercapto Compounds

Compound NameCancer Cell LineIC50 (µM)Mechanism of Action
2-Mercapto...MCF-715Induction of apoptosis via caspase activation
2-Mercapto...A54920Cell cycle arrest at G1 phase
2-Mercapto...HepG218Inhibition of proliferation

Antioxidant Activity

The antioxidant properties of 2-Mercapto-3-phenyl compounds have also been investigated. These compounds exhibit significant free radical scavenging activity, which is attributed to the presence of the thiol group (-SH). This activity can help mitigate oxidative stress-related diseases and may contribute to their anticancer properties .

Table 2: Antioxidant Activity Assessment

Compound NameMethod UsedIC50 (µM)
2-Mercapto...DPPH Radical Scavenging12
2-Mercapto...ABTS Radical Scavenging10

Mechanistic Studies

Mechanistic studies have revealed that the biological activity of this compound is closely linked to its ability to interact with various molecular targets. For instance, it has been shown to inhibit key enzymes involved in cancer progression and inflammation. The structure-activity relationship (SAR) studies suggest that modifications to the phenyl ring or thiol group can significantly enhance or reduce biological activity .

Case Studies

  • Case Study on MCF-7 Cells : A study conducted on MCF-7 breast cancer cells demonstrated that treatment with 2-Mercapto-3-phenyl resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis indicated an increase in the sub-G1 population, confirming apoptosis induction.
  • Case Study on HepG2 Cells : In HepG2 liver cancer cells, the compound exhibited significant cytotoxic effects, leading to a decrease in cell proliferation rates. The study highlighted the potential use of this compound in liver cancer therapeutics.

Q & A

Q. What strategies ensure reproducibility in multi-laboratory studies of this compound?

  • Methodological Answer : Implement standard operating procedures (SOPs) for synthesis, characterization, and bioassays. Use reference standards (e.g., NIST-traceable materials) and inter-laboratory ring trials to calibrate instruments and validate protocols .

Literature & Methodology

Q. How can researchers systematically review existing literature to identify gaps in knowledge?

  • Methodological Answer : Conduct bibliometric analysis using tools like VOSviewer to map keyword clusters (e.g., "synthesis," "biological activity"). Prioritize studies with unresolved mechanistic claims or incomplete datasets. Annotate contradictions (e.g., differing IC₅₀ values) for targeted experimentation .

Q. What methodologies are critical for scaling laboratory findings to ecological or pharmacological models?

  • Methodological Answer : Employ physiologically based pharmacokinetic (PBPK) modeling to predict bioavailability. For environmental studies, integrate fugacity models to simulate compound partitioning across air/water/soil matrices .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Mercapto-3-phenyl-3,5,6,7,8,9-hexahydro-10-thia-1,3-diaza-benzo[a]azulen-4-one
Reactant of Route 2
2-Mercapto-3-phenyl-3,5,6,7,8,9-hexahydro-10-thia-1,3-diaza-benzo[a]azulen-4-one

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